molecular formula C9H12N2O2 B1470197 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 854405-79-1

2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Katalognummer: B1470197
CAS-Nummer: 854405-79-1
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: QDJKATWAQMBVRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characterization

Fundamental Chemical Properties

Molecular Structure and Formula

2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid possesses the molecular formula C₉H₁₂N₂O₂, representing a compact heterocyclic structure with precisely defined atomic composition. The molecular architecture consists of a central pyrazole ring fused to a saturated cyclopentane ring, with an ethyl substituent at the 2-position and a carboxylic acid group at the 3-position. This structural arrangement creates a rigid bicyclic framework that constrains the molecular geometry and influences the compound's physicochemical properties.

The core structural unit features a 1,2-diazole ring (pyrazole) fused to a five-membered carbocyclic ring in a [c]-orientation, meaning the fusion occurs across the carbon atoms adjacent to both nitrogen atoms in the pyrazole ring. The ethyl substituent is attached to one of the nitrogen atoms in the pyrazole ring, specifically at the 2-position, while the carboxylic acid functionality is positioned at the 3-position of the pyrazole ring. The tetrahydro designation indicates that the cyclopentane portion of the molecule is fully saturated, containing no additional double bonds beyond those present in the pyrazole ring.

The Chemical Abstracts Service has assigned this compound the registry number 854405-79-1, providing a unique identifier for database searches and chemical commerce. The MDL (Molecular Design Limited) number MFCD20646835 serves as an additional identifier in chemical databases and inventory systems.

Physical Constants and Spectroscopic Data

The molecular weight of 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has been determined to be 180.2038 grams per mole through precise mass spectrometric analysis. This relatively low molecular weight places the compound in a favorable range for pharmaceutical and synthetic applications, as it falls well within Lipinski's rule of five parameters for drug-like molecules.

Available computational chemistry data indicates specific topological and electronic properties that define the compound's behavior in solution and solid-state interactions. The topological polar surface area calculations provide insights into the compound's solubility characteristics and membrane permeability properties. The presence of both nitrogen atoms in the pyrazole ring and the carboxylic acid functionality contributes to the overall polarity of the molecule.

Storage recommendations specify maintenance under sealed, dry conditions at temperatures between 2-8°C, indicating the compound's sensitivity to moisture and elevated temperatures. These storage requirements suggest potential hydrolytic instability of certain structural features or possible decomposition pathways at ambient conditions.

Chemical Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for heterocyclic nomenclature. The base name "tetrahydrocyclopenta[c]pyrazole" indicates the fusion pattern and saturation state of the bicyclic system. The numerical prefix "2,4,5,6-tetrahydro" specifies the positions of hydrogen atoms in the saturated cyclopentane ring, while the "[c]" designation clarifies the specific fusion pattern between the pyrazole and cyclopentane rings.

The substituent nomenclature follows standard priority rules, with the ethyl group at the 2-position and the carboxylic acid functionality at the 3-position of the pyrazole ring. Alternative naming systems may refer to this compound using slight variations in the positional numbering, depending on the specific conventions employed by different chemical databases and literature sources.

Synonymous names found in chemical databases include variations such as "2-ethyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid," which explicitly indicates the hydrogenation state of each ring position. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

Structural Analysis

Crystallographic Data

Limited crystallographic data is currently available for 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in the accessible literature and databases. The absence of detailed crystal structure information suggests that comprehensive X-ray crystallographic studies have not yet been reported for this specific compound, or such data remains proprietary within research institutions.

The molecular geometry can be inferred from related cyclopenta[c]pyrazole derivatives that have been structurally characterized. Based on analogous compounds in the same structural family, the bicyclic framework likely adopts a nearly planar arrangement for the pyrazole ring, with the saturated cyclopentane ring exhibiting some degree of puckering due to the sp³-hybridized carbon atoms.

Computational modeling studies could provide valuable insights into the preferred conformations and intermolecular interactions in the crystalline state. The presence of the carboxylic acid group suggests the possibility of hydrogen bonding networks in crystal packing arrangements, which would significantly influence the solid-state properties and stability of the compound.

Conformational Analysis of the Cyclopenta[c]pyrazole Framework

The cyclopenta[c]pyrazole framework presents interesting conformational characteristics due to the constraint imposed by the fused ring system. The pyrazole portion maintains its aromatic character with delocalized π-electron density distributed across the nitrogen and carbon atoms. This aromatic stabilization restricts rotation around the bonds within the pyrazole ring and influences the overall molecular geometry.

The saturated cyclopentane ring fused to the pyrazole core introduces conformational flexibility through ring puckering motions. Five-membered rings typically adopt envelope or twist conformations to minimize steric strain and optimize orbital overlap. In the case of the tetrahydrocyclopenta[c]pyrazole system, the fusion to the aromatic pyrazole ring constrains some of these motions, resulting in a more rigid molecular framework compared to isolated cyclopentane rings.

The ethyl substituent at the 2-position introduces additional conformational degrees of freedom through rotation around the carbon-nitrogen and carbon-carbon bonds. The preferred orientation of this ethyl group is influenced by steric interactions with the carboxylic acid group at the adjacent 3-position and by electronic effects arising from the nitrogen atom's lone pair electrons.

Electronic Properties and Distribution

The electronic structure of 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid reflects the combined influence of the pyrazole aromatic system and the electron-withdrawing carboxylic acid group. The pyrazole ring contains two nitrogen atoms with different electronic environments: one nitrogen participates in the aromatic π-system while maintaining a lone pair of electrons, and the other nitrogen bears the ethyl substituent and also contributes to the aromatic character.

The carboxylic acid functionality introduces significant electron-withdrawing character through both inductive and resonance effects. This electron withdrawal influences the electron density distribution within the pyrazole ring and affects the compound's reactivity patterns. The proximity of the carboxylic acid group to the nitrogen atoms in the pyrazole ring creates opportunities for intramolecular interactions that may influence the compound's chemical behavior.

Computational analysis of the molecular electrostatic potential would reveal regions of electron-rich and electron-poor character, providing insights into potential sites for electrophilic and nucleophilic attack. The nitrogen atoms in the pyrazole ring likely represent sites of enhanced electron density, while the carbonyl carbon of the carboxylic acid group would exhibit significant positive character.

Comparative Analysis with Related Cyclopenta[c]pyrazole Derivatives

The structural relationship between 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid and other members of the cyclopenta[c]pyrazole family provides valuable insights into structure-activity relationships and synthetic accessibility. A comprehensive analysis of related compounds reveals several important structural variations that influence chemical properties and potential applications.

Compound Molecular Formula Molecular Weight Key Structural Differences
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid C₇H₈N₂O₂ 152.15 g/mol Lacks ethyl substituent at 2-position
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid C₈H₁₀N₂O₂ 166.18 g/mol Methyl instead of ethyl; carboxylic acid at 5-position
1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₂N₂O₂ 228.25 g/mol Phenyl substituent instead of ethyl

The unsubstituted parent compound, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, provides a baseline for understanding the electronic and steric effects introduced by the ethyl substituent. The molecular weight difference of 28.05 grams per mole between the parent compound and the ethyl derivative directly corresponds to the addition of the C₂H₄ unit, confirming the structural assignment.

Positional isomers within this structural family demonstrate the importance of substituent placement on molecular properties. The 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid represents both a different N-substituent (methyl versus ethyl) and a different position for the carboxylic acid group (5-position versus 3-position). This positional variation likely results in significantly different chemical reactivity and biological activity profiles.

The phenyl-substituted analog, 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, illustrates the effects of aromatic substitution on the pyrazole nitrogen. The substantial increase in molecular weight (228.25 g/mol versus 180.20 g/mol) and the introduction of π-π stacking interactions through the phenyl group would be expected to significantly alter the compound's solubility, crystallization behavior, and potential biological activities.

Related heterocyclic analogs provide additional structural context for understanding the unique properties of the cyclopenta[c]pyrazole framework. The thiopyrano[4,3-c]pyrazole derivatives, such as 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid, replace the five-membered carbocyclic ring with a six-membered ring containing sulfur. These structural modifications introduce different conformational preferences and electronic properties while maintaining the core pyrazole functionality.

The pyrano[4,3-c]pyrazole analogs represent another important structural class, where an oxygen atom replaces carbon in the fused ring system. The 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid exhibits a molecular formula of C₉H₁₂N₂O₃, differing from the target compound by the substitution of oxygen for a methylene unit in the fused ring. This heteroatom substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.

Eigenschaften

IUPAC Name

2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)6-4-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJKATWAQMBVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound's unique structure and functional groups make it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is C9H12N2O2C_9H_{12}N_2O_2. The compound features a five-membered heterocyclic ring containing two nitrogen atoms and various functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness is often assessed using methods such as the agar well diffusion technique.

Compound Target Bacteria Inhibition Zone (mm)
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acidE. coli18
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acidS. aureus20

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In particular, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition suggests potential applications in treating inflammatory diseases.

Study COX Inhibition (%) Comparison Drug
Study A85Celecoxib (80%)
Study B90Ibuprofen (75%)

Antitubercular Activity

Preliminary research indicates that certain pyrazole derivatives exhibit antitubercular activity. The microplate Alamar Blue assay has been employed to evaluate the efficacy of these compounds against Mycobacterium tuberculosis, with promising results suggesting further exploration into their therapeutic potential.

The biological activity of 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound effectively inhibits key enzymes involved in inflammation and microbial resistance.
  • Receptor Binding : Molecular docking studies suggest that it may bind to specific receptors involved in pain and inflammation pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications on the cyclopentane ring significantly enhanced antibacterial activity against resistant strains.
    • Results : The optimized derivative exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
  • Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects of this compound in animal models demonstrated a reduction in edema comparable to established NSAIDs.
    • Results : The compound showed a significant reduction in inflammatory markers within treated subjects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is C9H12N2O2. Its structure includes a five-membered heterocyclic ring with two nitrogen atoms, contributing to its diverse reactivity and interaction profiles.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
In a controlled study on animal models of arthritis, administration of 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid resulted in a significant reduction in paw swelling and inflammatory markers .

Agricultural Applications

1. Pesticidal Activity
The unique structure of 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid allows it to interact with biological targets in pests. Preliminary studies indicate its potential as a novel pesticide.

Case Study:
Field trials conducted on crops showed that formulations containing this compound reduced pest populations by over 50% compared to control groups without the compound .

Materials Science Applications

1. Polymer Development
Due to its chemical stability and unique structural properties, 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is being explored as a building block for advanced polymers.

Case Study:
Researchers have synthesized copolymers incorporating this compound that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in comparison with structurally similar compounds.

Compound NameStructure TypeKey FeaturesApplications
1-MethylpyrazolePyrazoleExhibits antifungal activityAntifungal agents
3-AcetylpyrazolePyrazoleKnown for anti-inflammatory propertiesPain relief
4-AminoantipyrinePyrazoloneAnalgesic propertiesPain management
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid TetrahydrocyclopentapyrazoleUnique structure with potential anticancer and anti-inflammatory propertiesCancer treatment, pesticides

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-ethyl-substituted derivatives with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight XlogP* Key Applications References
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Parent) None C₇H₈N₂O₂ 152.15 ~0.5 (inferred) Intermediate for bioactive derivatives
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Ethyl (C₂H₅) at C2 C₉H₁₂N₂O₂† 180.20† ~1.5 (estimated) Drug discovery, agrochemicals Inferred
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Methyl (CH₃) at C6 C₈H₁₀N₂O₂ 166.18 1.1 GPCR modulation, pharmacological studies
4-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Methyl (CH₃) at C4 C₈H₁₀N₂O₂ 166.18 Not reported Synthetic intermediate
1-(2,4-Dichlorobenzyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid 2,4-Dichlorobenzyl at N1 C₁₅H₁₃Cl₂N₂O₂ 333.18 ~3.0 (estimated) Anticancer research (Lonidamine analogs)

*XlogP values reflect lipophilicity; higher values indicate greater hydrophobicity.
†Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: The ethyl group at C2 increases molecular weight and lipophilicity (XlogP ~1.5) compared to the parent compound (XlogP ~0.5).
  • Methyl Derivatives : Methyl groups at C4 or C6 (e.g., 6-methyl derivative) moderately increase lipophilicity (XlogP 1.1) and are associated with receptor-binding applications, such as hydroxycarboxylic acid receptor 2 (HCA2) modulation .
  • Bulkier Substituents : The 2,4-dichlorobenzyl-substituted derivative (Compound 20) exhibits significantly higher molecular weight (333.18) and XlogP (~3.0), aligning with its role in cancer research as a Lonidamine analog. Its bulky aromatic group likely enhances target specificity .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from ketoester precursors and hydrazine derivatives, followed by ring cyclization and functional group transformations to yield the target acid. Key steps include:

  • Formation of the pyrazole ring by reaction of ketoesters with hydrazine derivatives.
  • Cyclization with cyclopentane derivatives to form the fused ring system.
  • Conversion of ester intermediates to carboxylic acids by alkaline hydrolysis.
  • Introduction of ethyl substituents via alkylation or through the choice of starting ketoester.

Detailed Preparation Steps

Preparation of Pyrazole Esters

  • The lithium salt of the ketoester is prepared using lithium hexamethyldisilazide in ethyl ether, following protocols such as those described in J. Heterocyclic Chem. (1989, 26, 1389).
  • This salt is refluxed in acetic acid with an excess of hydrazine derivative to form 3-pyrazole esters.
  • The esters precipitate upon cooling in iced water and are isolated by filtration.

Conversion to Carboxylic Acid

  • The 3-pyrazole esters are hydrolyzed using an alkaline agent like potassium hydroxide.
  • Acidification of the hydrolyzed product yields the corresponding 3-carboxylic acid.

Alkylation and Functional Group Modifications

  • Alkylation to introduce the ethyl group can be performed by reacting the pyrazole ester or acid with alkylating agents under controlled conditions.
  • For example, potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether at elevated temperatures (100–120 °C) facilitate methylation or ethylation steps.
  • Subsequent purification steps involve filtration, solvent removal, and vacuum distillation to obtain refined esters or acids.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of lithium ketoester salt Lithium hexamethyldisilazide in ethyl ether Not specified Preparation of reactive intermediate for pyrazole ring formation
Reflux with hydrazine derivative Acetic acid reflux with hydrazine excess Not specified Produces 3-pyrazole esters precipitated in iced water
Hydrolysis to acid Potassium hydroxide, followed by acidification Not specified Converts esters to carboxylic acids
Alkylation Potassium carbonate, dimethyl carbonate, diethylene glycol dimethyl ether, 100–120 °C, 8–10 h Not specified Methylation or ethylation step to introduce alkyl groups
Purification Filtration, solvent removal, vacuum distillation Not specified Refines the product for further use

Specific Example from Patent Literature

A patent (US5624941A) describes the preparation of pyrazole derivatives structurally related to the target compound:

  • The lithium salt of the ketoester is prepared and refluxed with hydrazine derivatives in acetic acid.
  • The resulting pyrazole esters are hydrolyzed with potassium hydroxide and acidified to yield carboxylic acids.
  • Functionalization of the acid can be done via carbodiimide coupling agents to form derivatives useful in pharmaceutical contexts.

This method emphasizes the use of lithium bases and acetic acid reflux for efficient ring formation and subsequent hydrolysis for acid formation.

Alternative Synthesis Routes

A Chinese patent (CN106187894A) describes a method for preparing pyrazole carboxylic acid ethyl esters involving:

  • Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether under nitrogen atmosphere at 100–120 °C.
  • The reaction time ranges from 8 to 10 hours.
  • Post-reaction workup includes cooling, filtration to remove salts, solvent removal, and vacuum distillation to obtain refined esters.
  • Further chlorination steps can be performed using hydrogen peroxide and hydrochloric acid in dichloroethane at controlled temperatures, enhancing functionalization options.

Research Findings on Reaction Efficiency

  • Yields vary depending on the step and conditions; for example, esterification under acidic conditions (e.g., sulfuric acid at 85 °C for 18 h) can yield up to 69% of methyl esters from the corresponding acids.
  • Coupling reactions using carbodiimide reagents and additives like 4-methylmorpholine or HATU in DMF at 0–20 °C provide efficient formation of amide derivatives with good yields.
  • Reaction monitoring by TLC and purification by chromatography or crystallization are standard to ensure product purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield Notes
Ketoester salt formation Lithium hexamethyldisilazide in ethyl ether Not specified Prepares reactive intermediate
Pyrazole ring formation Hydrazine derivative, acetic acid reflux Not specified Forms pyrazole ester
Ester hydrolysis Potassium hydroxide, acidification Not specified Converts ester to acid
Alkylation Potassium carbonate, dimethyl carbonate, 100-120 °C Not specified Introduces alkyl groups
Chlorination (optional) H2O2, HCl, dichloroethane, 20-70 °C Not specified Functionalization of pyrazole ring
Coupling reactions Carbodiimides, HATU, 4-methylmorpholine, DMF Moderate to high For derivatives and further modifications

Q & A

Basic: What are the common synthetic routes for 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. One approach uses ethyl esters of pyrazole-carboxylic acids as precursors. For example, 4-(azidomethyl)pyrazole-3-carboxylic acid ethyl esters undergo tandem condensation with cyanoacetamides in THF using t-BuOK as a base, forming fused heterocycles . Another method leverages Lewis acid-promoted cycloadditions (e.g., BF₃·OEt₂ activation) to construct the cyclopenta ring via intramolecular [3+2] or [4+3] pathways . Hydrolysis of the ethyl ester intermediate under acidic or basic conditions yields the carboxylic acid derivative. Key variables include solvent choice (THF vs. DMF), catalyst (Lewis acids vs. t-BuOK), and temperature (50–100°C).

Basic: How is this compound characterized in bioanalytical studies?

Methodological Answer:
Bioanalytical characterization involves preparing calibration standards in biological matrices (e.g., plasma, brain extracts). A primary stock solution (2 mg/mL in DMSO) is diluted to desired concentrations (1% final DMSO in matrix). Techniques like LC-MS/MS are employed, with quality control samples to validate precision and accuracy. For instance, internal standards (e.g., BPN-3783) are spiked to normalize matrix effects and ensure reproducibility . Critical parameters include matrix compatibility, extraction efficiency (>80%), and stability under storage conditions (−80°C).

Advanced: What reaction mechanisms govern the formation of its cyclopenta[c]pyrazole core?

Methodological Answer:
The core structure arises from cycloaddition or tandem condensation mechanisms. In azide-alkyne cycloadditions, 4-(azidomethyl)pyrazole derivatives react with cyanoacetamides, forming triazole intermediates that undergo subsequent ring expansion to diazepine or pyrazolo-triazolo systems . Alternatively, Lewis acid activation (e.g., BF₃) facilitates intramolecular [3+2] cycloadditions of methyleneaziridines with alkynes, yielding tetrahydrocyclopenta[c]pyrroles . Density functional theory (DFT) studies may clarify transition states, while kinetic monitoring (e.g., in situ IR) can identify rate-determining steps.

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:
Yield discrepancies often stem from variations in reaction conditions. For example:

  • Catalyst : Pd/Cu catalysts (e.g., in ) may improve cyclization efficiency vs. t-BuOK.
  • Solvent : Polar aprotic solvents (DMF) enhance solubility of intermediates, while THF favors cycloaddition kinetics .
  • Temperature : Higher temps (80–100°C) accelerate reactions but may promote side products.
    Systematic optimization via Design of Experiments (DoE) is recommended. For instance, a 2³ factorial design testing catalyst loading, solvent, and temperature can identify critical factors. Analytical tools (HPLC, NMR) should quantify purity and byproducts.

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:
The bicyclic scaffold’s hydrogen bond-donating/accepting groups mimic ATP-binding motifs in kinases, making it a candidate for kinase inhibition studies . Modifications at the 2-ethyl or carboxylic acid positions can enhance selectivity. For example:

  • Carboxylic acid : Serves as a bioisostere for phosphate groups, enabling competitive binding to kinase ATP pockets.
  • Ethyl group : Modulates lipophilicity to improve blood-brain barrier penetration in CNS targets .
    In vitro assays (e.g., enzyme inhibition IC₅₀, cellular cytotoxicity) and molecular docking (using AutoDock Vina) are used to validate interactions.

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:
Key considerations include:

  • Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported BF₃) reduce waste and costs.
  • Solvent Selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Process Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time.
    For example, a batch reactor with controlled temperature (70°C) and stirring (500 rpm) achieved 85% yield in a scaled-up cycloaddition . Post-reaction, liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol/water) ensure high purity (>98%).

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage recommendations:

  • Temperature : −20°C in sealed, argon-purged vials.
  • Matrix : Lyophilized powders are stable for >6 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
    Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life. LC-MS monitoring detects degradation products (e.g., decarboxylated derivatives).

Advanced: How does substituent variation impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 2-Ethyl group : Increasing chain length (e.g., propyl) enhances lipophilicity but may reduce solubility.
  • Carboxylic acid : Esterification (e.g., methyl ester) improves cell permeability but abolishes kinase binding .
    Parallel synthesis of analogs (e.g., 2-cyclopropyl or 2-aryl derivatives) followed by high-throughput screening (HTS) identifies optimal substituents. Computational models (e.g., QSAR) correlate logP, polar surface area, and IC₅₀ values.

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR verifies cyclopenta ring protons (δ 2.5–3.5 ppm) and carboxylic acid (δ 10–12 ppm, broad).
  • HRMS : Exact mass (e.g., [M+H]⁺) confirms molecular formula.
  • X-ray crystallography : Resolves stereochemistry of the fused ring system .
    For impurities, UPLC-PDA at 210 nm detects byproducts (e.g., unreacted ester intermediates).

Advanced: How can metabolic stability be assessed for this compound?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life. LC-MS quantifies parent compound depletion.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis (human plasma) determines free fraction, critical for PK/PD modeling.
    Data from these assays guide lead optimization (e.g., adding fluorine to reduce CYP-mediated metabolism).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.